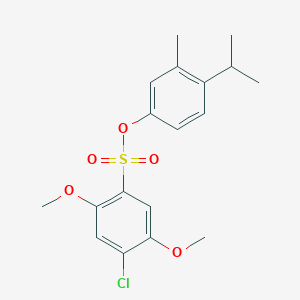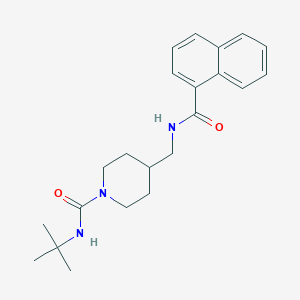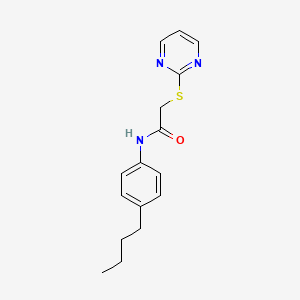
3-Methyl-4-(propan-2-yl)phenyl 4-chloro-2,5-dimethoxybenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such compounds often involves aromatic nucleophilic substitution reactions . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . Protodeboronation of alkyl boronic esters has been reported, which could be relevant to the synthesis of this compound .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as 1H-NMR and 13C-NMR . These techniques provide information about the hydrogen and carbon atoms in the molecule, respectively, and can help determine the structure of the compound .Chemical Reactions Analysis
The chemical reactions involving this compound could involve electrophilic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .Aplicaciones Científicas De Investigación
Structure-Activity Relationship in Cancer Therapeutics
Research into the structure-activity relationship of sulfonamide analogs, such as those based on chromene structures with sulfonate groups, has shown potential in the development of anti-cancer agents by inhibiting the HIF-1 pathway, which can antagonize tumor growth. This suggests that modifications to the phenyl sulfonate structure can optimize pharmacological properties towards cancer therapeutics (Mun et al., 2012).
Organic Synthesis and Catalysis
Compounds with phenyl sulfonate groups have been employed in Julia-Kocienski olefination reactions, showcasing their role in synthetic organic chemistry to create complex molecules. Such reactions are valuable for synthesizing methoxylated stilbenes, including resveratrol derivatives, highlighting their utility in organic synthesis and potential pharmaceutical applications (Alonso et al., 2005).
Sulfonation and Sulfation Chemistry
The sulfation and sulfonation reactions of methylated phenols and anisoles with sulfur trioxide provide insights into the complex chemistry of sulfonate-containing compounds. These reactions are critical for understanding the chemical behavior and potential applications of sulfonated aromatic compounds in various industrial and research contexts (Goossens et al., 1988).
Electrophilic Aromatic Substitution
Studies on the selective chlorination and bromination of aromatic compounds using N-halogeno amines in acidic solutions reveal the reactivity of sulfonate derivatives in electrophilic aromatic substitution reactions. This has implications for the synthesis of halogenated aromatic compounds, which are important in medicinal chemistry and materials science (Minisci et al., 1989).
Metal Coordination Polymers and Catalysis
Phenyl sulfonate metal coordination polymers have been explored as catalysts for the Biginelli reaction under solvent-free conditions. These materials demonstrate the potential of sulfonate-containing compounds in catalysis, offering a sustainable approach to chemical synthesis (Wang et al., 2015).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3-methyl-4-propan-2-ylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO5S/c1-11(2)14-7-6-13(8-12(14)3)24-25(20,21)18-10-16(22-4)15(19)9-17(18)23-5/h6-11H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARSRCPCHJRVKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-(propan-2-yl)phenyl 4-chloro-2,5-dimethoxybenzene-1-sulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(Aminomethyl)cyclohexyl]-2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide;hydrochloride](/img/structure/B2574271.png)


![(1S,6R,7R)-3-Azabicyclo[4.1.0]heptane-7-carboxylic acid;hydrochloride](/img/structure/B2574275.png)

![1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane](/img/structure/B2574279.png)

![N-(4-bromophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2574281.png)

![Methyl (E)-4-oxo-4-[[2-oxo-2-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)ethyl]amino]but-2-enoate](/img/structure/B2574284.png)
![2-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2574286.png)
![3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2574287.png)
![Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate](/img/structure/B2574289.png)